molecular formula C13H13N3O2S3 B2717065 N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide CAS No. 2097867-62-2

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide

Cat. No. B2717065
CAS RN: 2097867-62-2
M. Wt: 339.45
InChI Key: JDOVAKJAXLCFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Pyrazole is an organic compound of the azole group with the formula C3H3N2H . It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

Thiophene and its substituted derivatives are very important in the field of medicinal chemistry . They are used to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation .


Molecular Structure Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml . Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .


Chemical Reactions Analysis

Thiophene was discovered as a contaminant in benzene . It is soluble in most organic solvents like alcohol and ether but insoluble in water .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

Imidazole derivatives have been investigated for their antibacterial potential. Researchers synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole and evaluated its anti-tubercular activity against Mycobacterium tuberculosis. Several derivatives showed potent anti-tubercular effects .

Antiprotozoal Activity

Twenty 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole derivatives were studied for their bioactivity against Trypanosoma cruzi epimastigotes and trypomastigotes. Seven of these derivatives demonstrated promising activity against epimastigote forms .

Other Potential Applications

Beyond antimicrobial effects, imidazole-containing compounds have been explored for various purposes:

These applications highlight the versatility of imidazole-based compounds in drug development and therapeutic research. Researchers continue to explore novel derivatives and their potential benefits across various fields .

Future Directions

Thiophene and its derivatives have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S3/c17-21(18,13-3-1-7-20-13)15-9-12(11-4-8-19-10-11)16-6-2-5-14-16/h1-8,10,12,15H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOVAKJAXLCFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNS(=O)(=O)C2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.